![molecular formula C6H5N5O2 B3263771 3-硝基咪唑并[1,2-b]哒嗪-6-胺 CAS No. 37990-33-3](/img/structure/B3263771.png)

3-硝基咪唑并[1,2-b]哒嗪-6-胺

描述

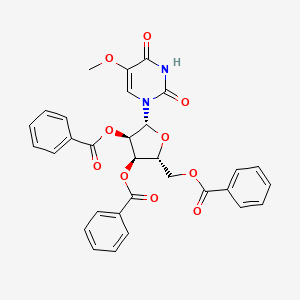

3-Nitroimidazo[1,2-b]pyridazin-6-amine is a chemical compound with the molecular formula C6H5N5O2 . It is recognized as a significant scaffold in medicinal chemistry due to its wide range of applications .

Synthesis Analysis

The synthesis of 3-Nitroimidazo[1,2-b]pyridazin-6-amine involves the fusion of two modes of action into a novel 3-nitroimidazo[1,2-b]pyridazine scaffold to improve antiparasitic efficacy . This process combines known structural elements of phosphodiesterase inhibitors, a target recently proposed for Trypanosoma brucei and Giardia lamblia, with a nitroimidazole scaffold to generate nitrosative stress .Molecular Structure Analysis

The molecular structure of 3-Nitroimidazo[1,2-b]pyridazin-6-amine is represented by the molecular formula C6H5N5O2 . The molecular weight of this compound is 179.14 .Chemical Reactions Analysis

The chemical reactions involving 3-Nitroimidazo[1,2-b]pyridazin-6-amine are primarily related to its antiparasitic efficacy. The compound has been evaluated in vitro against a panel of protozoal parasites, namely Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Nitroimidazo[1,2-b]pyridazin-6-amine include a low molecular weight and favorable drug-like properties such as a low polar surface area .科学研究应用

合成技术和反应

- 新型吡啶并(1′,2′:1,2)咪唑并[5,4‐d]‐1,2,3‐三嗪酮的合成涉及使用用氨或伯胺处理的 3-硝基咪唑并[1,2-a]吡啶-2-羧酸乙酯。该过程生成了取代的硝基羧酰胺咪唑并吡啶,然后将其还原并用亚硝酸处理以生成三嗪 (H. Zamora 等人,2004 年)。

- 另一项研究重点介绍了作为潜在生物活性剂的 2-取代-3-硝基咪唑并[1,2-b]哒嗪的合成。合成了一种新型杂环还原烷基化剂,导致了一类具有三取代双键的 3-硝基咪唑并[1,2-b]哒嗪衍生物 (T. Terme 等人,2002 年)。

生物和医药应用

- 2023 年的一项研究调查了 3-硝基咪唑并[1,2-b]哒嗪作为一种新的抗锥虫病系列。它对布氏锥虫布氏锥虫表现出活性,但在其他测试培养基中溶解性和活性较差,突出了其特异的抗寄生虫潜力 (R. Paoli-Lombardo 等人,2023 年)。

- 在另一项研究中,合成的 3-硝基咪唑并[1,2-b]哒嗪-6-胺化合物经过测试,对某些菌株的大肠杆菌、蜡状芽孢杆菌和白色念珠菌表现出显着的功效。这些化合物还进行了与 BAX 蛋白的分子对接研究,表明它们在抗菌应用中的潜力 (B. Rao 等人,2022 年)。

作用机制

安全和危害

未来方向

The future directions for 3-Nitroimidazo[1,2-b]pyridazin-6-amine involve further exploration and development as an anti-giardiasis drug . Given its favorable drug-like properties and selective sub-nanomolar activity against G. lamblia, the key compounds from the 3-nitroimidazo[1,2-b]pyridazine series can be considered as valuable hits for further anti-giardiasis drug exploration and development .

属性

IUPAC Name |

3-nitroimidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICBHNGTDHFLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

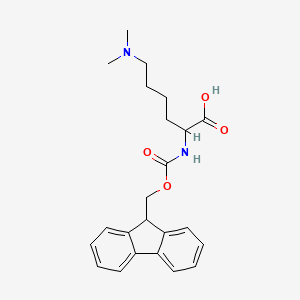

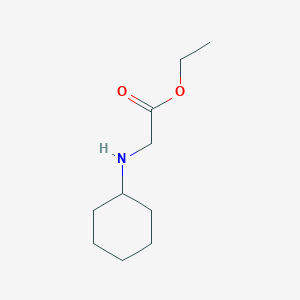

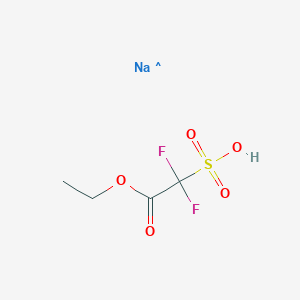

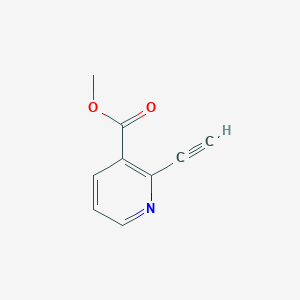

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)-5-methylbenzo[d]isoxazole](/img/structure/B3263731.png)

![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)

![3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B3263757.png)

![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)

![4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B3263768.png)